molecular formula C21H19N3OS B4958024 N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No. B4958024
M. Wt: 361.5 g/mol
InChI Key: MFIIXFKHYLDAEC-UHFFFAOYSA-N
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Description

N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is also known as PTP1B inhibitor and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized using ecdysteroid receptor (ecr) as the target . Ecdysteroid receptors are part of the nuclear receptor superfamily and play a crucial role in the regulation of insect growth and development.

Mode of Action

Similar compounds have shown to interact with their targets in a way that leads to a dose-dependent response . This suggests that the compound may bind to its target receptor and modulate its activity in a concentration-dependent manner.

Biochemical Pathways

Compounds that target ecdysteroid receptors can influence the ecdysteroid signaling pathway, which regulates molting and metamorphosis in insects . The downstream effects of this pathway modulation would likely include changes in insect growth and development.

Result of Action

Similar compounds have shown potent antimicrobial activity and anti-cancer potential . This suggests that the compound may have a cytotoxic effect on certain cell types.

properties

IUPAC Name

N-[4-(2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15(25)22-17-11-9-16(10-12-17)19-14-20(21-8-5-13-26-21)24(23-19)18-6-3-2-4-7-18/h2-13,20H,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIXFKHYLDAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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